[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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Overview
Description
[4-[2-(3-chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant antimicrobial and anticancer activities in vitro. Some compounds demonstrated higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Molecular Docking Studies
- A study involving the synthesis of compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyrazolines, featuring pyridine, oxazole, and pyrazoline moieties, revealed their potent anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also showed significant antimicrobial activities and potential pharmaceutical drug utility (Katariya, Vennapu, & Shah, 2021).
PET Tracer Development for Cerebral Adenosine A2A Receptors
- Research on the development of [(11)C]-3 ([(11)C]Preladenant), synthesized from 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, indicates its suitability as a PET tracer for cerebral adenosine A2A receptors, with favorable brain kinetics and characteristics (Zhou et al., 2014).
Molecular Structure and Pharmacological Applications
- Novel molecular structures involving isomorphous structures such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone and related compounds have been examined. The presence of extensive disorder in these structures highlights their potential for further pharmacological exploration (Swamy et al., 2013).
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[4-[2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-12-21(26-7-9-27(10-8-26)22(29)19-6-3-11-30-19)28-20(24-15)14-18(25-28)16-4-2-5-17(23)13-16/h2-6,11-14H,7-10H2,1H3 |
InChI Key |
KCGMIJAMMIIVFQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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